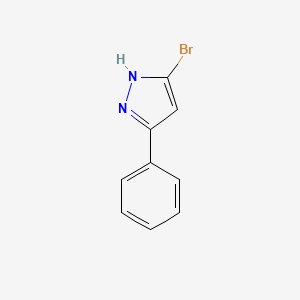

5-bromo-3-phenyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-phenyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFVURICDHUWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092533-03-3 | |

| Record name | 5-Bromo-3-phenyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-bromo-3-phenyl-1H-pyrazole

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-bromo-3-phenyl-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers not only predicted spectral data but also delves into the structural nuances, experimental protocols, and advanced analytical techniques essential for the unambiguous characterization of this compound. The insights provided are grounded in established principles of NMR spectroscopy and supported by data from analogous structures.

Molecular Structure and Tautomerism

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the C3 position and a bromine atom at the C5 position. A critical consideration for N-unsubstituted pyrazoles is the phenomenon of annular prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms (N1 or N2). This dynamic equilibrium can significantly influence the observed NMR spectra.

In the case of this compound, two tautomeric forms are possible: this compound and 3-bromo-5-phenyl-1H-pyrazole. The relative populations of these tautomers are influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. For pyrazoles with a bromine substituent, the tautomer with the bromine at the 3-position is often favored in solution[1]. However, for this guide, we will consider the named compound, this compound, while acknowledging the potential for tautomerism to affect the experimental spectrum, possibly leading to broadened signals for the pyrazole ring carbons (C3 and C5) at room temperature.[2]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the pyrazole ring proton, the phenyl group protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the aromatic phenyl ring.

Expected Chemical Shifts (δ) and Multiplicities:

-

Pyrazole H4 (singlet): The proton at the C4 position of the pyrazole ring is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift is anticipated to be in the range of δ 6.5-6.8 ppm . In the parent 3-phenyl-1H-pyrazole, the H4 proton appears around 6.36 ppm.[3] The presence of the electron-withdrawing bromine atom at the adjacent C5 position will likely deshield H4, causing a downfield shift.

-

Phenyl Protons (multiplet): The five protons of the phenyl group will resonate in the aromatic region, typically between δ 7.3-7.8 ppm . The ortho-protons (H2' and H6') are expected to be the most downfield due to their proximity to the pyrazole ring, likely appearing as a multiplet or a doublet of doublets around δ 7.7-7.8 ppm . The meta- (H3' and H5') and para- (H4') protons will appear slightly more upfield, likely as a complex multiplet.

-

N-H Proton (broad singlet): The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange with the solvent or other pyrazole molecules. Its chemical shift is highly dependent on the solvent and concentration and can appear over a wide range, typically from δ 10.0-13.0 ppm . In some cases, especially in protic solvents or with traces of water, this signal may be too broad to be observed or may exchange with solvent protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution within the molecule.

Expected Chemical Shifts (δ):

-

Pyrazole C3 (aromatic): This carbon, bearing the phenyl group, is expected to be significantly downfield due to its position in the heterocyclic ring and attachment to a nitrogen atom. A predicted chemical shift is in the range of δ 150-155 ppm .

-

Pyrazole C5 (aromatic): The carbon atom bonded to the bromine atom (C5) will have its chemical shift influenced by the heavy atom effect of bromine, which typically causes an upfield shift compared to an unsubstituted carbon. However, its attachment to two nitrogen atoms will have a deshielding effect. The predicted chemical shift is in the region of δ 130-135 ppm . In 3,4-dibromo-5-phenyl-1H-pyrazole, the C-Br carbons have been noted to have overestimated calculated chemical shifts.[1]

-

Pyrazole C4 (aromatic): The C4 carbon's chemical shift is sensitive to the substituents at C3 and C5.[4] It is expected to resonate around δ 105-110 ppm .

-

Phenyl Carbons (aromatic): The carbons of the phenyl ring will appear in the aromatic region.

-

C1' (ipso-carbon): The carbon attached to the pyrazole ring is predicted to be around δ 130-133 ppm .

-

C2', C6', C3', C5', C4': These carbons will resonate in the typical aromatic range of δ 125-130 ppm . The exact shifts will depend on the electronic communication between the pyrazole and phenyl rings.

-

Data Summary

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H4 | 6.5 - 6.8 | Singlet |

| Phenyl H2', H6' | 7.7 - 7.8 | Multiplet |

| Phenyl H3', H4', H5' | 7.3 - 7.6 | Multiplet |

| N-H | 10.0 - 13.0 | Broad Singlet |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C3 | 150 - 155 |

| Pyrazole C5 | 130 - 135 |

| Pyrazole C4 | 105 - 110 |

| Phenyl C1' | 130 - 133 |

| Phenyl C2'-C6' | 125 - 130 |

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the key steps for the analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified pyrazole derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5] DMSO-d₆ is often preferred for N-H pyrazoles as it can help in observing the N-H proton signal.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C; DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Use a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

Process the spectrum with appropriate Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to several thousand scans).

-

Use a spectral width appropriate for aromatic and heterocyclic compounds (e.g., 0-160 ppm).

-

Process the spectrum similarly to the ¹H spectrum.

-

Experimental Workflow Diagram

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Advanced NMR Techniques for Structural Confirmation

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, 2D NMR techniques are indispensable.[6]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, COSY would be crucial for confirming the coupling network within the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of a proton signal to its attached carbon. For example, the H4 proton signal would show a correlation to the C4 carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is exceptionally powerful for piecing together the molecular structure. Key expected correlations for this compound include:

-

H4 to C3 and C5

-

Phenyl ortho-protons (H2'/H6') to C3 and C4'

-

2D NMR Analysis Workflow

Caption: Workflow for structural elucidation using 2D NMR techniques.

Synthesis of this compound

A plausible synthetic route to this compound involves the cyclocondensation of a β-dicarbonyl compound with hydrazine, followed by bromination. A common precursor for 3-phenyl-1H-pyrazole is benzoylacetaldehyde or a synthetic equivalent.

Representative Synthetic Protocol:

-

Synthesis of 3-phenyl-1H-pyrazole: A mixture of 1-phenyl-1,3-butanedione and hydrazine hydrate in a suitable solvent like ethanol is refluxed to yield 3-methyl-5-phenyl-1H-pyrazole. To obtain the desired 3-phenyl-1H-pyrazole, a precursor like benzoylacetaldehyde would be reacted with hydrazine hydrate.

-

Bromination: The synthesized 3-phenyl-1H-pyrazole is then subjected to bromination. A common brominating agent is N-bromosuccinimide (NBS) in a solvent like dichloromethane or chloroform. The reaction is typically carried out at room temperature. The bromination is expected to occur selectively at the C5 position of the pyrazole ring.

This synthetic context is crucial for researchers as it provides a means to obtain the compound for analytical studies and helps in understanding potential impurities that might be observed in the NMR spectra.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from structurally related compounds and established principles of NMR spectroscopy, we have outlined the expected chemical shifts and multiplicities for all proton and carbon nuclei. Furthermore, this guide offers robust experimental protocols for both 1D and 2D NMR analysis, ensuring that researchers are well-equipped to acquire and interpret high-quality spectral data for this and similar pyrazole derivatives. The integration of synthetic context and advanced analytical workflows underscores the comprehensive approach required for the definitive characterization of novel compounds in a research and development setting.

References

Mass spectrometry analysis of 5-bromo-3-phenyl-1H-pyrazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-bromo-3-phenyl-1H-pyrazole

Authored by a Senior Application Scientist

Foreword: Unveiling the Molecular Blueprint

In the landscape of modern drug discovery and chemical synthesis, the pyrazole scaffold remains a cornerstone of heterocyclic chemistry, prized for its versatile biological activities. The targeted introduction of substituents, such as a phenyl group at the C3 position and a bromine atom at C5, yields molecules like this compound, a compound of significant interest for synthetic chemists and pharmacologists. The precise structural elucidation of such molecules is not merely an academic exercise; it is a critical prerequisite for understanding their reactivity, purity, and ultimate utility. Mass spectrometry stands as an indispensable tool in this endeavor, offering unparalleled sensitivity and structural insight.

This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound. We move beyond a mere recitation of methods to delve into the "why" behind the "how"—explaining the causal relationships between molecular structure, ionization technique, and the resulting fragmentation patterns. This document is designed for the practicing researcher, scientist, and drug development professional, offering field-proven insights to empower robust and reliable analytical outcomes.

Part 1: Foundational Principles of Ionization and Fragmentation

The choice of ionization technique is the most critical decision in the mass spectrometric analysis of a pyrazole derivative. It dictates whether we observe the intact molecule or its characteristic fragments, each providing a different piece of the structural puzzle.

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

Electron Ionization (EI) is a high-energy technique that imparts significant internal energy to the analyte molecule, inducing extensive and reproducible fragmentation. This makes it an exceptional tool for creating a unique "fingerprint" mass spectrum for a given compound, allowing for confident library matching and structural confirmation.

The fundamental fragmentation pathways for pyrazole rings under EI conditions are well-documented and typically involve two primary processes: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of molecular nitrogen (N₂).[1][2] The presence of phenyl and bromo substituents on the this compound ring will modulate these canonical pathways, providing a rich tapestry of structural information.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Ion Confirmation

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization method that imparts minimal energy to the analyte.[3] It is ideal for unequivocally determining the molecular weight of the compound by generating protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺).[4][5] This is particularly useful for confirming the successful synthesis of the target molecule and for analyzing reaction mixtures without inducing fragmentation of thermally labile species.[3] ESI is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 2: Deconstructing the Mass Spectrum: A Mechanistic Deep Dive

The molecular weight of this compound (C₉H₇BrN₂) is 222.98 g/mol . Due to the presence of bromine, with its two abundant isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%), all bromine-containing ions will appear as a pair of peaks (an "isotopic doublet") separated by approximately 2 m/z units, with nearly equal intensity.[6] This isotopic signature is a powerful diagnostic tool.

Predicted Electron Ionization (EI) Fragmentation Pathway

The EI mass spectrum is predicted to be rich with fragment ions, providing a detailed structural fingerprint. The molecular ion ([M]⁺˙) will be observed as an isotopic doublet at m/z 222/224.

Caption: Predicted EI fragmentation pathway for this compound.

Key Fragmentation Steps:

-

Loss of HCN (m/z 222/224 → m/z 195/197): A canonical pyrazole fragmentation, involving the excision of a hydrogen cyanide molecule from the heterocyclic ring, will lead to a prominent fragment ion at m/z 195/197.[2]

-

Loss of a Bromine Radical (m/z 222/224 → m/z 142): Cleavage of the relatively weak C-Br bond will result in the loss of a bromine radical (Br•), yielding an intense peak at m/z 142. This fragment, corresponding to the 3-phenyl-1H-pyrazole radical cation, will be a singlet, as it no longer contains bromine.

-

Formation of the Phenyl Cation (m/z 77): The phenyl group itself can be observed as the stable phenyl cation ([C₆H₅]⁺) at m/z 77, a common fragment in the mass spectra of phenyl-containing compounds.

-

Sequential Losses: Further fragmentation can occur through sequential losses. For instance, the m/z 195/197 ion can lose a bromine radical to form an ion at m/z 115 ([C₈H₅N]⁺˙). This ion can then lose another HCN molecule to produce the benzyne radical cation ([C₇H₅]⁺) at m/z 89.[2]

Predicted Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 223/225. To gain structural information, we employ tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID).

References

An In-depth Technical Guide to the Crystal Structure of 5-bromo-3-phenyl-1H-pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 5-bromo-3-phenyl-1H-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document delves into the synthetic methodologies, detailed crystallographic analysis, and the critical role of intermolecular interactions in dictating the solid-state architecture of these molecules. By synthesizing data from crystallographic studies of closely related analogues, this guide offers insights into the conformational preferences, packing motifs, and the influence of the bromine substituent on the supramolecular assembly. Particular emphasis is placed on non-covalent interactions, including hydrogen and halogen bonding, which are pivotal in understanding the physicochemical properties and potential applications of these compounds in drug design and crystal engineering.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry. Their unique structural and electronic properties have led to their incorporation into a wide array of pharmacologically active agents with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The this compound core, in particular, offers a fascinating platform for drug design. The phenyl ring at the 3-position provides a lipophilic domain for potential hydrophobic interactions with biological targets, while the bromine atom at the 5-position can act as a halogen bond donor, a directional intermolecular interaction that is increasingly being exploited in rational drug design. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their solubility, stability, and bioavailability, all critical parameters in the drug development pipeline.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and effective method involves the cyclocondensation of a β-diketone precursor with a hydrazine derivative, followed by bromination.

Generalized Synthetic Protocol

The following protocol outlines a general procedure for the synthesis of this compound, which can be adapted for the preparation of various derivatives.

Step 1: Synthesis of 1-phenyl-1,3-butanedione

-

To a solution of sodium ethoxide, prepared by dissolving sodium metal in anhydrous ethanol, add ethyl acetate.

-

Slowly add acetophenone to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.

-

Filter, wash with water, and dry the crude 1-phenyl-1,3-butanedione. Recrystallization from a suitable solvent like ethanol can be performed for purification.

Step 2: Cyclocondensation to form 3-phenyl-5-methyl-1H-pyrazole

-

Dissolve the synthesized 1-phenyl-1,3-butanedione in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours.

-

Upon cooling, the product will precipitate. Filter, wash with a cold solvent, and dry to obtain 3-phenyl-5-methyl-1H-pyrazole.

Step 3: Bromination to yield this compound Derivative

-

Dissolve the 3-phenyl-5-methyl-1H-pyrazole in a suitable solvent (e.g., chloroform or acetic acid).

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution at a controlled temperature.

-

Stir the reaction at room temperature or gentle heating until the starting material is consumed.

-

Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.

Diagram of the Synthetic Workflow:

Caption: Generalized synthetic route for this compound derivatives.

Crystallographic Analysis: Unveiling the Solid-State Architecture

While the crystal structure of the parent this compound is not publicly available at the time of this writing, a detailed analysis of the closely related derivative, 3-(4-bromophenyl)-5-methyl-1H-pyrazole , provides significant insights into the structural characteristics of this class of compounds. The crystallographic data for this analog serves as a robust model for understanding the fundamental structural features.

Key Crystallographic Parameters

The crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole has been determined by single-crystal X-ray diffraction.[1][2] The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₉BrN₂ | [1][2] |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | P2₁2₁2₁ | [1][2] |

| a (Å) | 5.9070(3) | [1][2] |

| b (Å) | 9.2731(7) | [1][2] |

| c (Å) | 17.5641(14) | [1][2] |

| V (ų) | 962.09(12) | [1][2] |

| Z | 4 | [1][2] |

Molecular Conformation

In the solid state, the pyrazole ring is essentially planar. The phenyl ring is twisted with respect to the pyrazole ring, with a dihedral angle that can vary depending on the substituents on the phenyl ring and the packing forces in the crystal. This twist is a critical conformational feature that influences the overall shape of the molecule and its ability to participate in intermolecular interactions.

X-ray Diffraction Experimental Protocol

A general protocol for single-crystal X-ray diffraction analysis is as follows:

-

Crystal Selection and Mounting: A suitable single crystal of the this compound derivative is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Processing: The collected diffraction data are processed to correct for various experimental factors, and the unit cell parameters and space group are determined.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Diagram of the X-ray Diffraction Workflow:

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

The Landscape of Intermolecular Interactions

The crystal packing of this compound derivatives is governed by a delicate balance of various intermolecular interactions. These non-covalent forces dictate the supramolecular assembly and ultimately influence the material's bulk properties.

Hydrogen Bonding

The presence of the N-H group in the pyrazole ring makes it a potent hydrogen bond donor. The pyridine-like nitrogen atom in the pyrazole ring acts as a hydrogen bond acceptor. This donor-acceptor capability often leads to the formation of robust hydrogen-bonded chains or dimers, which are a common feature in the crystal structures of pyrazole derivatives.

Halogen Bonding: The Role of the Bromine Atom

A key feature of the title compounds is the bromine atom, which can participate in halogen bonding. A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the crystal structures of brominated pyrazoles, C-Br···N and C-Br···π interactions are frequently observed. The strength and directionality of these halogen bonds play a crucial role in the crystal engineering of these materials.

π-Interactions

The aromatic phenyl and pyrazole rings are capable of engaging in various π-interactions, including π-π stacking and C-H···π interactions. These weaker, yet significant, interactions contribute to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the regions of the molecule involved in close contacts and the nature of these interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.

Diagram of Intermolecular Interactions:

Caption: Key intermolecular interactions in the crystal packing of this compound derivatives.

Polymorphism and Desmotropy

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in drug development as different polymorphs can exhibit distinct physicochemical properties. For pyrazole derivatives, the phenomenon of desmotropy, where different tautomers crystallize as distinct solid forms, is also a possibility. The energetic landscape of these different solid forms is often subtle, and their formation can be influenced by crystallization conditions. A thorough understanding and control of polymorphism and desmotropy are essential for ensuring the consistency and efficacy of a pharmaceutical product.

Implications for Drug Development and Materials Science

The detailed structural knowledge of this compound derivatives has significant implications for both drug development and materials science.

-

Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional structure of these molecules allows for more accurate SAR studies, enabling the design of more potent and selective drug candidates.

-

Crystal Engineering: The ability to predict and control the supramolecular assembly through the strategic use of intermolecular interactions, such as halogen bonding, opens up possibilities for the design of new materials with desired properties, such as specific crystal habits or enhanced stability.

-

Formulation Development: Knowledge of the solid-state properties, including polymorphism, is crucial for the development of stable and effective pharmaceutical formulations.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound derivatives. Through an examination of their synthesis, a detailed analysis of their crystallographic features based on a close analog, and a thorough exploration of the governing intermolecular interactions, a clear picture of their solid-state behavior emerges. The interplay of hydrogen bonding, halogen bonding, and π-interactions is fundamental to their supramolecular architecture. This in-depth structural understanding is invaluable for researchers in medicinal chemistry and materials science, providing a rational basis for the design of new molecules with tailored properties and functions.

References

Initial Biological Screening of 5-Bromo-3-Phenyl-1H-Pyrazole: A Strategic Framework for Early-Phase Drug Discovery

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved drugs.[1][2] Its unique five-membered heterocyclic structure offers a versatile template for designing molecules that can interact with a wide array of biological targets. The compound at the center of this guide, 5-bromo-3-phenyl-1H-pyrazole, incorporates three key structural motifs: the pyrazole core, a phenyl group at the 3-position, and a bromine atom at the 5-position. Each of these features can significantly influence its physicochemical properties and biological activity, making it a compelling candidate for comprehensive screening.

This guide presents a strategic, multi-tiered framework for the initial biological evaluation of this compound. As a senior application scientist, the goal is not merely to list protocols but to provide a logical, evidence-based pathway for characterizing a novel chemical entity, moving from broad, foundational assessments to more specific, hypothesis-driven assays. This approach is designed to efficiently generate a robust preliminary profile, enabling informed decisions in the early stages of drug discovery.

The Rationale for a Tiered Screening Cascade

A tiered or cascaded screening approach is fundamental to modern drug discovery. It maximizes efficiency by using a series of filters, starting with broad, cost-effective assays to quickly identify potential liabilities and promising activities. Subsequent tiers involve more complex and resource-intensive assays reserved for compounds that meet predefined criteria. This strategy ensures that resources are focused on candidates with the highest probability of success.

The proposed cascade for this compound is based on the known pharmacology of the broader phenylpyrazole class, which includes cytotoxicity, antimicrobial, and neurotoxic activities.[3][4][5] The screening funnel begins with essential physicochemical and safety profiling, expands to a wide net of biological assays, and incorporates preliminary "drug-likeness" assessment through in vitro ADME tests.

Caption: A tiered workflow for the initial biological screening of a novel compound.

Tier 1: Foundational Profiling

This initial tier is non-negotiable. It establishes the fundamental properties of the compound, which are critical for the design and interpretation of all subsequent biological assays.

Physicochemical Characterization

Understanding a compound's solubility and lipophilicity is essential. Poor aqueous solubility can lead to false negatives in biological assays, while lipophilicity impacts a wide range of ADME properties, including absorption and metabolic stability.[6]

Experimental Protocol: Kinetic Aqueous Solubility

-

Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), e.g., 10 mM.

-

Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of phosphate-buffered saline (PBS) at pH 7.4 (e.g., 198 µL) in a 96-well plate to achieve the target final concentration.

-

Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Filter the samples through a filter plate to remove any precipitated compound.

-

Quantify the concentration of the compound in the filtrate using LC-MS/MS analysis against a standard curve.[6]

Experimental Protocol: Lipophilicity (LogD7.4)

-

Add a small volume of the 10 mM DMSO stock solution to a biphasic system of PBS (pH 7.4) and n-octanol in a 96-well plate.

-

Seal the plate and shake vigorously for at least 4 hours to ensure the compound partitions between the two phases.

-

Centrifuge the plate to separate the aqueous and organic layers.

-

Carefully sample both the aqueous (PBS) and organic (n-octanol) layers.

-

Determine the concentration of the compound in each layer by LC-MS/MS.

-

Calculate LogD7.4 as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]

Data Presentation: Physicochemical Properties

| Parameter | Method | Result | Interpretation |

|---|---|---|---|

| Kinetic Solubility (µM) | LC-MS/MS | [Insert Value] | Indicates solubility under assay conditions. |

| LogD at pH 7.4 | Octanol/Water Partition | [Insert Value] | Measures lipophilicity; impacts permeability and metabolism. |

Preliminary Safety Assessment: In Vitro Cytotoxicity

Evaluating general cytotoxicity is a critical first step to understand the compound's therapeutic window.[7] The MTT assay, which measures the metabolic activity of viable cells, is a robust and widely used colorimetric method for this purpose.[8][9] Screening against both cancerous and non-cancerous cell lines provides an early indication of selectivity.

Caption: General workflow for the MTT in vitro cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast adenocarcinoma, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) into 96-well plates at an appropriate density and allow them to adhere overnight.[7][8]

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Incubation: Incubate the plates for a standard exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[7]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.[7][10]

Data Presentation: In Vitro Cytotoxicity

| Cell Line | Cell Type | Compound IC50 (µM) | Selectivity Index (SI)* |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Calculate Value] |

| HeLa | Cervical Carcinoma | [Insert Value] | [Calculate Value] |

| HEK293 | Normal Kidney | [Insert Value] | N/A |

| Doxorubicin (Control) | [Various] | [Insert Value] | [Calculate Value] |

*SI = IC50 in normal cells / IC50 in cancer cells.

Tier 2: Broad Biological Activity Screening

With foundational data in hand, the next tier casts a wide net to identify potential therapeutic applications. The assays are chosen based on the known activities of related pyrazole structures.

Antimicrobial Activity Screening

The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[1][5] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[11][12]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized inoculum of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans), to a concentration of approximately 5 x 105 CFU/mL in the appropriate broth medium.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth medium.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[12] A viability indicator like resazurin can also be used to aid visualization.[13]

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Organism | Type | MIC (µg/mL) |

|---|---|---|

| S. aureus (ATCC 29213) | Gram-positive Bacteria | [Insert Value] |

| E. coli (ATCC 25922) | Gram-negative Bacteria | [Insert Value] |

| C. albicans (ATCC 90028) | Fungal (Yeast) | [Insert Value] |

| Ciprofloxacin (Control) | N/A | [Insert Value] |

Hypothesis-Driven Target Screening: Neuroactivity

Many phenylpyrazole insecticides, such as fipronil, function by blocking GABA-gated chloride channels in the central nervous system.[3][14][15] This established mechanism provides a strong, hypothesis-driven basis for screening this compound for activity at the GABA-A receptor. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.

References

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 4. Phenylpyrazole insecticides [a.osmarks.net]

- 5. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. admescope.com [admescope.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. microchemlab.com [microchemlab.com]

- 13. researchgate.net [researchgate.net]

- 14. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 15. researchgate.net [researchgate.net]

The Phenylpyrazole Core: A Versatile Scaffold for Modern Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phenylpyrazole nucleus represents a "privileged scaffold" in medicinal chemistry, a core chemical structure that is capable of providing useful ligands for more than one type of receptor or enzyme target. This guide provides an in-depth technical overview of substituted phenylpyrazoles, traversing their synthetic routes, diverse mechanisms of action, and their realized and potential therapeutic applications. We will delve into their roles as selective COX-2 inhibitors for inflammation, their targeted actions in oncology through kinase and apoptosis modulation, and their influence on neuronal signaling via GABA and cannabinoid receptors. This document is designed to be a comprehensive resource for researchers and drug development professionals, offering not only a survey of the field but also detailed experimental protocols and structure-activity relationship (SAR) insights to facilitate future discovery.

Introduction: The Rise of a Privileged Scaffold

The journey of phenylpyrazoles in therapeutic development is a testament to the power of scaffold-based drug discovery. Initially gaining prominence in the agrochemical sector with the insecticide Fipronil, the phenylpyrazole core has demonstrated remarkable versatility, leading to the development of blockbuster drugs and a plethora of promising clinical candidates across diverse therapeutic areas.[1][2] This guide will explore the chemical malleability and biological promiscuity of this scaffold, providing a rationale for its continued exploration in modern drug discovery.

We will dissect the key structural features that enable phenylpyrazoles to interact with a wide range of biological targets and explore the chemical strategies employed to fine-tune their activity and selectivity. This exploration will be grounded in field-proven insights, explaining the causality behind experimental choices in both synthesis and biological evaluation.

Synthetic Strategies: Building the Phenylpyrazole Core

The construction of the 1,5-diarylpyrazole core, a common feature in many therapeutically active phenylpyrazoles, is typically achieved through a classical Knorr-type pyrazole synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[1][3] The regioselectivity of this reaction is a critical consideration, influenced by the nature of the substituents on both reactants.

General Synthesis of a 1,5-Diarylpyrazole Scaffold

The following diagram illustrates a generalized synthetic workflow for creating a substituted 1,5-diarylpyrazole.

Caption: Generalized synthesis of 1,5-diarylpyrazoles.

Experimental Protocol: Synthesis of Celecoxib

This protocol outlines a two-step synthesis of the selective COX-2 inhibitor, Celecoxib, starting from 4'-methylacetophenone.[4][5][6]

Step 1: Claisen Condensation to Synthesize 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

-

To a solution of 4'-methylacetophenone (1 equivalent) in a suitable solvent (e.g., toluene or methanol), add a base such as sodium methoxide (1.2 equivalents).

-

Add ethyl trifluoroacetate (1.2 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to 55-60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with an acid (e.g., 10% aqueous HCl).

-

Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 1,3-diketone intermediate.

Step 2: Cyclocondensation to Synthesize Celecoxib

-

In a reaction vessel, dissolve the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione intermediate (1 equivalent) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 equivalents) in methanol.[4]

-

Heat the mixture to 65°C and stir for 10 hours.[4]

-

Cool the reaction mixture to room temperature and remove the solvent under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

-

Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Phenylpyrazoles in Inflammation: Selective COX-2 Inhibition

The development of Celecoxib (Celebrex®) revolutionized the treatment of inflammatory conditions by selectively targeting the cyclooxygenase-2 (COX-2) enzyme.[7][8][9] This selectivity spares the constitutively expressed COX-1 enzyme, which is crucial for gastrointestinal protection and platelet function, thereby reducing the risk of common NSAID-related side effects.[9][10]

Mechanism of Action: COX-2 Signaling Pathway

Inflammatory stimuli trigger the expression of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandins (PGs), key mediators of pain and inflammation.[11][12][13] Selective COX-2 inhibitors like Celecoxib bind to the active site of the COX-2 enzyme, preventing this conversion.

Caption: Simplified COX-2 signaling pathway and inhibition by Celecoxib.

Structure-Activity Relationship (SAR) for COX-2 Inhibition

The diaryl-substituted pyrazole core is a key pharmacophore for selective COX-2 inhibition. The following table summarizes key SAR insights.[8][14][15]

| Position on Pyrazole Core | Substituent | Impact on Activity/Selectivity |

| N-1 Phenyl Ring | para-Sulfonamide or Methylsulfone | Crucial for COX-2 selectivity . The SO₂NH₂ or SO₂Me group fits into a hydrophilic side pocket present in the COX-2 active site but not in COX-1.[8] |

| C-3 | Trifluoromethyl (CF₃) | Enhances potency and selectivity . The electron-withdrawing nature of CF₃ is beneficial. |

| C-5 Phenyl Ring | para-Methyl | Contributes to optimal binding . Other small alkyl groups are also tolerated. |

Experimental Protocols for Evaluating Anti-Inflammatory Activity

In Vitro COX-1/COX-2 Inhibition Assay [5][16][17][18]

-

Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes.

-

Inhibitor Preparation: Prepare serial dilutions of the test phenylpyrazole compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a 96-well plate, pre-incubate the COX enzymes with the test compound or vehicle control for a specified time at a controlled temperature (e.g., 37°C for 10 minutes).

-

Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Termination and Detection: After a defined incubation period, terminate the reaction and quantify the production of Prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX activity inhibition for each compound concentration compared to the vehicle control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Model [3][9][19][20][21]

-

Animal Model: Use male Wistar or Sprague-Dawley rats.

-

Compound Administration: Administer the test phenylpyrazole compound or vehicle control orally or intraperitoneally at various doses.

-

Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of paw edema for each time point and treatment group. A significant reduction in paw volume compared to the vehicle-treated group indicates anti-inflammatory activity.

Phenylpyrazoles in Oncology: Targeting Cancer's Core Machinery

The phenylpyrazole scaffold has emerged as a promising platform for the development of novel anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce apoptosis.[22][23][24]

Mechanisms of Anticancer Action

Substituted phenylpyrazoles have been shown to target several key pathways in cancer progression:

-

Kinase Inhibition: Many phenylpyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[23][25]

-

Inhibition of Apoptosis Regulators: Certain phenylpyrazoles can directly induce apoptosis by inhibiting anti-apoptotic proteins like Myeloid Cell Leukemia-1 (MCL-1).[14][15][26][27][28]

-

Tubulin Polymerization Inhibition: Some phenylpyrazoles disrupt the formation of the mitotic spindle by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[29][30][31]

Signaling Pathway: MCL-1 and Apoptosis

MCL-1 is an anti-apoptotic protein of the BCL-2 family. Its inhibition by a phenylpyrazole derivative can lead to the activation of pro-apoptotic proteins like BAK and BAX, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation and apoptosis.

Caption: Inhibition of MCL-1 by a phenylpyrazole derivative leading to apoptosis.

Experimental Protocols for Evaluating Anticancer Activity

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2) [5][11][32][33]

-

Reaction Setup: In a 96-well plate, combine the recombinant human VEGFR-2 kinase domain, a suitable kinase buffer, and a peptide substrate.

-

Inhibitor Addition: Add serial dilutions of the test phenylpyrazole compound. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a luminescent kinase assay reagent (e.g., Kinase-Glo®). Luminescence is inversely proportional to kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay [22][29][31]

-

Tubulin Preparation: Use purified tubulin (e.g., from bovine brain).

-

Reaction Mix: On ice, prepare a reaction mix containing tubulin, a GTP-supplemented polymerization buffer, and the test phenylpyrazole compound at various concentrations.

-

Measurement: Transfer the reaction mixes to a pre-warmed 96-well plate in a spectrophotometer.

-

Data Acquisition: Monitor the increase in absorbance at 340 nm over time at 37°C. The absorbance is proportional to the mass of microtubule polymer.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Determine key parameters such as the maximum polymerization rate (Vmax) and the maximum polymer mass. Calculate the IC₅₀ for tubulin polymerization inhibition.

Cell Viability/Cytotoxicity Assay (MTT Assay) [2][21][30][34][35][36]

-

Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test phenylpyrazole compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Phenylpyrazoles in Neuroscience: Modulating Neuronal Signaling

Phenylpyrazoles also exert significant effects on the central nervous system by interacting with key ion channels and receptors.

GABA Receptor Antagonism: The Case of Fipronil

The insecticide Fipronil is a potent non-competitive antagonist of the γ-aminobutyric acid (GABA) type A receptor.[10][37] By blocking the GABA-gated chloride channel, Fipronil disrupts inhibitory neurotransmission, leading to neuronal hyperexcitability.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. japsonline.com [japsonline.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benthamopen.com [benthamopen.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com [promega.com]

- 13. sophion.com [sophion.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. promega.es [promega.es]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 32. bpsbioscience.com [bpsbioscience.com]

- 33. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 34. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 35. texaschildrens.org [texaschildrens.org]

- 36. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Brominated Pyrazoles: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Brominated pyrazoles are a cornerstone in modern medicinal chemistry and drug development, serving as pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds.[1][2] Their utility stems from the unique electronic properties of the pyrazole ring, enhanced by the synthetic versatility introduced by the bromine substituent, which allows for a variety of subsequent cross-coupling reactions.[1] This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for accessing brominated pyrazoles, with a focus on direct electrophilic bromination and cyclization-based approaches. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively synthesize and utilize these valuable heterocyclic motifs.

Introduction: The Significance of Brominated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates with diverse biological activities, including anti-inflammatory, anti-cancer, and neurological applications.[1] The introduction of a bromine atom onto the pyrazole ring significantly enhances its synthetic utility. Bromine can act as a leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.[1][3][4][5] This versatility makes brominated pyrazoles highly sought-after intermediates in the discovery and development of new chemical entities.

This guide will delve into the core synthetic methodologies for preparing brominated pyrazoles, emphasizing the underlying chemical principles, practical considerations, and detailed experimental protocols.

Section 1: Direct Electrophilic Bromination of Pyrazoles

Direct bromination of a pre-existing pyrazole ring is one of the most straightforward and commonly employed methods for the synthesis of brominated pyrazoles. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the nature of the brominating agent, the reaction conditions, and the substituents present on the pyrazole ring.

Mechanism and Regioselectivity

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is generally the most electron-rich and sterically accessible, and therefore, electrophilic substitution, including bromination, typically occurs preferentially at this position.[6][7] If the C4 position is already substituted, bromination may occur at the C3 or C5 positions, although this often requires more forcing conditions.[6]

The regioselectivity can be understood by examining the stability of the Wheland intermediate (arenium ion) formed upon electrophilic attack. Attack at C4 results in a resonance-stabilized intermediate where the positive charge is delocalized over the two nitrogen atoms and the C3 and C5 carbons. In contrast, attack at C3 or C5 leads to less stable intermediates. The presence of activating or deactivating groups on the pyrazole ring can further influence the regioselectivity.

Caption: General mechanism of electrophilic bromination of pyrazole at the C4 position.

Common Brominating Agents and Reaction Conditions

A variety of brominating agents can be employed for the direct bromination of pyrazoles. The choice of reagent often depends on the desired reactivity and selectivity.

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

| Bromine (Br₂) | Acetic acid, chloroform, or other inert solvents.[6] | Readily available, potent brominating agent. | Highly corrosive and toxic, can lead to over-bromination.[6] |

| N-Bromosuccinimide (NBS) | DMF, CCl₄, or water; often used with a radical initiator or acid catalyst.[8][9][10] | Milder and more selective than Br₂, easier to handle.[10] | Can be less reactive for deactivated pyrazoles. |

| N-Bromosaccharin (NBSac) | Solvent-free or in the presence of a heterogeneous catalyst like silica-supported sulfuric acid.[3] | Stable solid, more reactive than NBS, environmentally friendly solvent-free options.[3] | May not be as readily available as NBS. |

| Copper(II) Bromide (CuBr₂) | Organic solvents, often at elevated temperatures.[11] | Can act as both a brominating agent and a catalyst.[11] | May require specific reaction conditions and can lead to metal contamination. |

Experimental Protocol: Synthesis of 4-Bromopyrazole using N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the regioselective bromination of pyrazole at the C4 position using NBS.[8]

Materials:

-

Pyrazole

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a fume hood, dissolve the pyrazole (1.0 equivalent) in dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise over 20 minutes, maintaining the temperature at 0 °C.

-

Continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

-

Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x volume of water).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-bromopyrazole.

Section 2: Cyclization Reactions for the Synthesis of Brominated Pyrazoles

An alternative and powerful strategy for constructing brominated pyrazoles involves the cyclization of acyclic precursors that already contain a bromine atom. This approach offers excellent control over the final substitution pattern of the pyrazole ring.

[3+2] Cycloaddition of Diazo Compounds with Bromoalkynes

One of the most versatile methods for pyrazole synthesis is the [3+2] cycloaddition reaction between a diazo compound and an alkyne. To synthesize 4-bromopyrazoles, a bromoalkyne is used as the dipolarophile.

A highly efficient one-pot synthesis of 3,5-diaryl-4-bromopyrazoles has been developed via a 1,3-dipolar cycloaddition of in situ generated diazo compounds and alkynyl bromides.[12][13] The diazo compounds are generated from tosylhydrazones, and the alkynyl bromides are formed from gem-dibromoalkenes.[12][13] This method exhibits high regioselectivity and tolerates a good range of functional groups, providing moderate to good yields.[12][13]

Caption: One-pot synthesis of 4-bromopyrazoles via [3+2] cycloaddition.

Condensation of Hydrazines with Brominated 1,3-Dicarbonyl Compounds

The classical Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. To prepare brominated pyrazoles using this method, a brominated 1,3-dicarbonyl derivative is required. This approach allows for the synthesis of pyrazoles with a bromine atom at a specific position, depending on the structure of the starting dicarbonyl compound.

A facile one-pot, solvent-free method for the regioselective preparation of 4-bromopyrazoles has been reported.[2][3] This method involves the reaction of 1,3-diketones with arylhydrazines and N-bromosaccharin (NBSac) in the presence of silica gel-supported sulfuric acid as a heterogeneous catalyst.[3] This environmentally friendly procedure often results in high yields and excellent regioselectivity.[3]

Experimental Protocol: One-Pot Synthesis of 4-Bromopyrazoles from 1,3-Diketones under Solvent-Free Conditions

This protocol is based on the work of Alinezhad et al. and provides an efficient and environmentally benign route to 4-bromopyrazoles.[3]

Materials:

-

1,3-Diketone (e.g., acetylacetone)

-

Arylhydrazine (e.g., phenylhydrazine)

-

N-Bromosaccharin (NBSac)

-

Silica gel supported sulfuric acid (H₂SO₄/SiO₂)

-

Mortar and pestle

-

n-Hexane

Procedure:

-

In a mortar, grind the 1,3-diketone (1 mmol) and the arylhydrazine (1 mmol) with silica gel supported sulfuric acid (0.01 g) at room temperature under solvent-free conditions.

-

Monitor the progress of the cyclocondensation to form the pyrazole intermediate by TLC.

-

Once the pyrazole formation is complete, add a stoichiometric amount of N-bromosaccharin (1 mmol) to the mixture at the appropriate temperature (room temperature for many substrates).

-

Continue grinding and monitor the bromination reaction by TLC.

-

Upon completion, add n-hexane (7-10 mL) to the reaction mixture and filter.

-

Wash the residue with n-hexane.

-

Evaporation of the solvent from the combined filtrates affords the pure 4-bromopyrazole derivative. If necessary, further purification can be achieved by column chromatography on silica gel.

Section 3: Synthesis of 3-Bromo and 5-Bromopyrazoles

While the C4 position is the most common site for bromination, the synthesis of 3-bromo and 5-bromopyrazoles is also of significant interest. These isomers often require different synthetic strategies.

Strategies for Accessing 3-Bromopyrazoles

The direct bromination of pyrazoles at the C3 position is challenging due to the preferential reactivity of the C4 position. Therefore, alternative methods are often employed:

-

Dehydroxyhalogenation of 3-Hydroxypyrazoles: One of the most common methods for preparing 3-bromopyrazoles is the dehydroxyhalogenation of 3-hydroxypyrazoles (pyrazolin-5-ones) using reagents like phosphorus oxybromide (POBr₃).

-

Cyclization of α-Halohydrazones: A general strategy to prepare substituted 3-bromo and 3-chloropyrazoles involves a three-step sequence: condensation of β-keto esters or related compounds with hydrazines, followed by halogenation and oxidation.[14]

Strategies for Accessing 5-Bromopyrazoles

The synthesis of 5-bromopyrazoles can also be achieved through various routes:

-

Halogenation of N-Substituted Pyrazole Anions: To circumvent the faster C4-halogenation, C5-halogenation can be achieved by using suitably N-substituted pyrazole anions.[6]

-

Multi-step Synthesis from Acyclic Precursors: A synthetic route to 5-bromo-1-methyl-1H-pyrazol-3-amine has been developed starting from diethyl butynedioate.[15] The key steps involve condensation with methylhydrazine, reaction with phosphorus oxybromide, hydrolysis, and subsequent functional group manipulations.[15]

Conclusion

The synthesis of brominated pyrazoles is a rich and diverse field, offering multiple avenues to access these valuable synthetic intermediates. Direct electrophilic bromination, particularly at the C4 position, remains a widely used and effective strategy. For more complex substitution patterns and to achieve specific regioselectivity, cyclization reactions of appropriately functionalized acyclic precursors provide powerful and versatile alternatives. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the specific requirements of the target molecule. A thorough understanding of the underlying reaction mechanisms and the careful selection of reagents and conditions are paramount to achieving successful and efficient synthesis of brominated pyrazoles for applications in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. View of One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions [jmcs.org.mx]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmajournal.net [pharmajournal.net]

- 8. books.rsc.org [books.rsc.org]

- 9. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]

Tautomerism in 3-Phenyl-1H-Pyrazole Systems: A Guide to Structure, Analysis, and Pharmacological Relevance

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to numerous approved therapeutics.[1] Its utility, however, is intrinsically linked to a nuanced structural phenomenon: annular prototropic tautomerism. This guide provides a deep dive into the tautomeric landscape of 3-phenyl-1H-pyrazole systems, a prevalent motif in drug discovery. We will dissect the fundamental principles governing the equilibrium between the 3-phenyl and 5-phenyl tautomers, explore the critical factors that influence this balance, and detail the state-of-the-art analytical techniques required for unambiguous characterization. By synthesizing theoretical principles with field-proven experimental protocols, this document serves as an essential resource for scientists aiming to harness or mitigate the effects of tautomerism in the design and development of novel pyrazole-based pharmaceuticals.

The Duality of the Pyrazole Core: Annular Prototropic Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, the proton on the nitrogen atom is not static. It can migrate between the two nitrogen atoms in a rapid, reversible process known as annular prototropic tautomerism.[2][3] This creates a dynamic equilibrium between two distinct tautomeric forms.

For an unsymmetrically substituted pyrazole, such as the 3-phenyl-1H-pyrazole system, this equilibrium is between the 3-phenyl-1H-pyrazole (tautomer A ) and the 5-phenyl-1H-pyrazole (tautomer B ). Understanding which tautomer predominates under specific conditions is paramount, as the two forms can exhibit different physicochemical properties and biological activities.[1][4][5] The proton exchange is typically an intermolecular process, often mediated by solvent molecules, as the energy barrier for a direct intramolecular 1,2-proton shift is prohibitively high (around 50 kcal/mol).[2]

References

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. purkh.com [purkh.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Reactivity and Electronic Properties of 5-bromo-3-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-3-phenyl-1H-pyrazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of functionalized molecules. Its unique arrangement of a pyrazole core, a phenyl substituent, and a reactive bromine atom makes it a molecule of significant interest in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 5-position allows for a variety of chemical transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions. Understanding the interplay between the electronic properties of this molecule and its reactivity is paramount for designing novel compounds with desired biological activities and material characteristics. This guide provides a comprehensive overview of the synthesis, electronic properties, and chemical reactivity of this compound, offering insights for its strategic utilization in research and development.

Molecular Structure and Synthesis

The foundational structure of this compound features a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a phenyl group at the 3-position and a bromine atom at the 5-position. The presence of the N-H proton allows for tautomerism, which can influence its reactivity.

The synthesis of this compound can be achieved through several routes, with a common method involving the bromination of 3-phenyl-1H-pyrazole. The choice of brominating agent and reaction conditions is critical to ensure regioselective bromination at the 5-position.

Diagram: Synthesis of this compound

A Technical Guide to the Discovery, Isolation, and Characterization of Naturally Occurring Pyrazole Alkaloids

Preamble: The Enigma of the N-N Bond in Nature

In the vast and intricate world of natural products, the pyrazole ring—an unassuming five-membered heterocycle with two adjacent nitrogen atoms—represents a fascinating anomaly. Its scarcity in nature is a direct reflection of the biochemical challenge in forming the nitrogen-nitrogen (N-N) bond within living systems.[1][2][3] This rarity, however, belies its significance. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic pharmaceuticals.[2][4] The discovery of its natural counterparts, therefore, opens exciting avenues for drug development, offering novel molecular blueprints with inherent biological activity. This guide provides a comprehensive technical overview for researchers and drug development professionals on the discovery, isolation, and characterization of these unique alkaloids, grounding theoretical knowledge in practical, field-proven methodologies.

The Natural Pyrazole Alkaloid Landscape: Key Discoveries

The journey into natural pyrazoles begins with a few seminal discoveries that have shaped the field. Unlike more abundant alkaloid classes, the pyrazole family is small but pharmacologically potent.

-

1-Pyrazolyl-alanine: The story begins not with a complex alkaloid, but with a non-proteinogenic amino acid. First isolated from the seeds of watermelon (Citrullus lanatus) in 1959, 1-pyrazolyl-alanine was the inaugural discovery of a natural product containing the pyrazole ring.[5][6] This finding was crucial as it confirmed that organisms possessed a yet-to-be-discovered mechanism for N-N bond formation. More complex pyrrolopyrazole derivatives have since been isolated from the same source, likely derived from this foundational amino acid.[2]

-

Withasomnine: Isolated from the roots of Withania somnifera (Ashwagandha), a plant revered in Ayurvedic medicine, withasomnine is a classic example of a plant-derived pyrazole alkaloid.[7][8] Its discovery linked the pyrazole structure to traditional medicine and prompted investigations into its pharmacological properties, which include nicotinolytic and hypothermic effects in rodent models.[7]

-